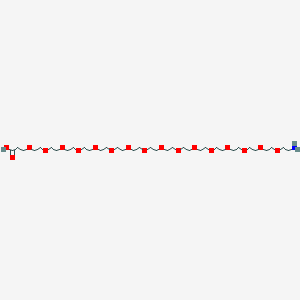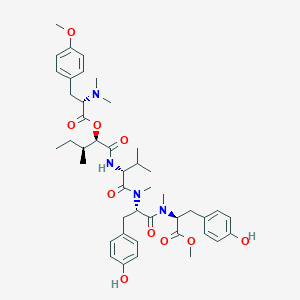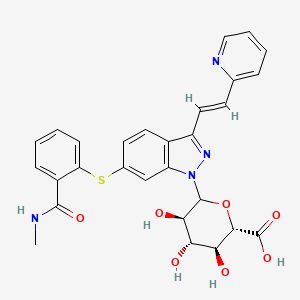
BDP 581/591 tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP 581/591 is a borondipyrromethene dye with red emission. The dye exhibits high emission quantum yield and molar extinction coefficient, relatively long fluorescence lifetime and two-photon cross section. Additionally, it can be used as an intracellular ROS sensor. This tetrazine derivative allows to conjugate the fluorophore with various strained dienophiles like trans-cyclooctenes in a fast reaction called TCO-ligation.
Wissenschaftliche Forschungsanwendungen
1. Bioorthogonal Chemistry and Imaging
BDP 581/591 tetrazine has been widely utilized in bioorthogonal chemistry, particularly in live cell labeling and in vivo imaging. This application takes advantage of the tetrazine cycloadditions, which are high yielding, selective, and rapid in aqueous media. These properties make tetrazine compounds like BDP 581/591 ideal for targeting specific biomarkers on live cells, such as the Her2/neu receptors on human breast cancer cells, for imaging purposes (Devaraj, Weissleder, & Hilderbrand, 2008).
2. Advanced Bioorthogonal Reactions
The use of BDP 581/591 tetrazine in advanced bioorthogonal reactions extends to the development of imaging probes for modalities like positron emission tomography (PET). This research highlights the versatile application of tetrazine cycloadditions in creating probes for detecting and imaging cancer cell biomarkers in live mice, showcasing its potential in diagnostic studies (Šečkutė & Devaraj, 2013).
3. Inverse Electron-Demand Diels–Alder Bioorthogonal Reactions
Tetrazine bioorthogonal reactions, including those involving BDP 581/591, are integral to inverse electron-demand Diels–Alder reactions. These have been applied in various biomedical methodologies, such as imaging, detection, and diagnostics. The reactivity and fluorogenic properties of these tetrazine reactions make them valuable in elucidating biological functions in both in vitro and in vivo studies (Wu & Devaraj, 2016).
4. Synthesis and Evaluation for Bioorthogonal Conjugation
The synthesis and evaluation of a series of 1,2,4,5-tetrazines, including BDP 581/591, have been pivotal in bioorthogonal labeling and cell detection applications. The studies involving these compounds have aimed to optimize tetrazines for biological experiments, evaluating their stability, reactivity, and utility in various bioorthogonal applications (Karver, Weissleder, & Hilderbrand, 2011).
5. Applications in Energetic Materials
Research on tetrazine-based energetic compounds, including BDP 581/591, has focused on applications in fields like micro-thrust systems, low signature propellants, and composite explosives. These compounds have been shown to effectively increase burning rates and decrease sensitivity, highlighting their potential in the energetic material field (Wang Bozhou, 2013).
Eigenschaften
Molekularformel |
C32H28BF2N7O |
|---|---|
Molekulargewicht |
575.43 |
IUPAC-Name |
5-fluoro-3-(3-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride |
InChI |
InChI=1S/C32H27BFN7O.FH/c1-23-36-38-32(39-37-23)26-13-11-25(12-14-26)22-35-31(42)20-19-28-16-18-30-21-29-17-15-27(40(29)33(34)41(28)30)10-6-5-9-24-7-3-2-4-8-24;/h2-18,21H,19-20,22H2,1H3;1H/b9-5+,10-6+; |
InChI-Schlüssel |
DTJWMDOYHYWUBR-QJQFWQJTSA-N |
SMILES |
O=C(NCC1=CC=C(C2=NN=C(C)N=N2)C=C1)CCC3=[N+]4C(C=C3)=CC5=CC=C(/C=C/C=C/C6=CC=CC=C6)N5B4F.[F-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)

![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)